1,3-difluoro-5-(isocyanomethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-(isocyanomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXJCHCLOUDIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 1,3 Difluoro 5 Isocyanomethyl Benzene
Dehydration Protocols from N-Substituted Formamides
The conversion of N-substituted formamides into isocyanides via dehydration is a cornerstone of isonitrile synthesis. nih.govresearchgate.net This transformation involves the removal of a molecule of water from the formamide (B127407) group to generate the isocyano functionality. For the synthesis of 1,3-difluoro-5-(isocyanomethyl)benzene, the direct precursor is N-(3,5-difluorobenzyl)formamide. The reaction is typically facilitated by a strong dehydrating agent in the presence of a base. researchgate.net
The most common and highly efficient method for the dehydration of N-substituted formamides employs phosphorus oxychloride (POCl₃) in combination with a tertiary amine base, such as triethylamine (Et₃N). nih.govresearchgate.netnih.gov This system has been the subject of optimization studies to maximize yield, purity, and reaction speed while minimizing environmental impact. nih.govnih.gov
The role of phosphorus oxychloride is to act as the dehydrating agent, while the tertiary amine serves to neutralize the acidic byproducts and facilitate the elimination reaction. nih.gov Reaction conditions are critical for success. Temperature optimization has shown that conducting the reaction at 0 °C is often sufficient to achieve high yields, preventing potential side reactions that may occur at higher temperatures. nih.govnih.gov
Solvent selection also plays a crucial role in the reaction's efficiency. While solvents like dichloromethane (DCM) and tetrahydrofuran (THF) have proven effective, recent advancements have focused on greener, solvent-free conditions. nih.gov In these protocols, triethylamine can serve as both the base and the reaction solvent, leading to significantly faster reaction times, excellent yields, and a more sustainable process with minimal waste. nih.govnih.gov
Below is a data table illustrating the effect of different solvents on the dehydration of a representative N-substituted formamide using the POCl₃/triethylamine system, based on findings in the literature. nih.gov
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| Dichloromethane (DCM) | 94% | 25 min |
| Tetrahydrofuran (THF) | 72% | 1 h |
| Acetonitrile (B52724) | 56% | 1 h |
| Diethyl ether | 37% | 30 min |
| Toluene | 15% | 40 min |
| Solvent-free (Triethylamine) | 98% | 5 min |
Data derived from studies on N-(3-bromophenyl)formamide dehydration, which is representative of the general method. nih.gov
The POCl₃/triethylamine method is highly efficient, often providing near-quantitative yields in very short reaction times, sometimes in less than five minutes under optimized, solvent-free conditions. nih.govnih.gov These features make the protocol highly attractive for laboratory-scale synthesis (e.g., millimolar scale). The procedure is simple, and purification can sometimes be achieved by direct filtration through a silica (B1680970) plug, avoiding complex aqueous workups. nih.gov This simplicity is a key factor when considering the scalability of the synthesis. The high efficiency and minimal waste generation, particularly in solvent-free approaches, suggest that the method is amenable to larger-scale production with appropriate engineering controls. nih.gov
Precursor Synthesis and Functionalization Strategies (e.g., 3,5-Difluorobenzylformamide Derivatives)
The synthesis of this compound via dehydration logically begins with the preparation of its formamide precursor, N-(3,5-difluorobenzyl)formamide. This is typically accomplished through a straightforward two-step process starting from the corresponding primary amine. researchgate.net The first step is the formylation of 3,5-difluorobenzylamine. This reaction creates the N-substituted formamide necessary for the subsequent dehydration step. This two-step sequence—formylation followed by dehydration—is the most common and practical approach for synthesizing a wide variety of isocyanides. nih.govresearchgate.net
Exploration of Alternative Synthetic Routes to Fluorinated Isocyanides
While the POCl₃ method is predominant, other dehydrating agents have been explored for the conversion of formamides to isocyanides. These alternatives can be valuable in specific contexts where the POCl₃ system may not be suitable. Other reagents employed for this transformation include:
Phosgene (COCl₂) and Diphosgene (trichloromethyl chloroformate) : These are effective dehydrating agents but are highly toxic and require specialized handling procedures. nih.govnih.gov
Tosyl Chloride (TsCl) : In the presence of a base like pyridine or triethylamine, tosyl chloride can also facilitate the dehydration of formamides. nih.gov
Triphenylphosphine (PPh₃) and Iodine (I₂) : This reagent combination provides a mild and convenient method for synthesizing isocyanides from formamides under ambient conditions. organic-chemistry.org
Burgess Reagent : This has been reported as a mild and selective dehydrating compound for formamides. nih.gov
Another approach involves the reaction of primary amines with difluorocarbene, generated in situ, to produce isocyanides, offering a different pathway that avoids the formamide intermediate. organic-chemistry.org
Catalytic Systems and Solvent Effects in Preparation
In the context of the widely used POCl₃-mediated synthesis, the system is stoichiometric rather than catalytic. The tertiary amine, typically triethylamine, is a crucial component that acts as a base and, in some protocols, as the solvent. nih.govnih.gov As demonstrated in the data table above, the choice of solvent has a profound impact on reaction yield and time. Dichloromethane has traditionally been an effective co-solvent, but optimized procedures show that using triethylamine as the sole solvent can lead to superior results in terms of speed, yield, and sustainability. nih.gov The high solubility of the formamide in triethylamine likely contributes to the enhanced reaction rate. The development of true catalytic systems for the direct conversion of aryl halides or triflates to aryl fluorides using palladium complexes has been a significant area of research, highlighting the ongoing interest in efficient catalytic methods for synthesizing fluorinated aromatic compounds. 20.210.105 However, for the specific transformation of a formamide to an isocyanide, efficient stoichiometric methods currently dominate the field. nih.govnih.gov
Spectroscopic Characterization and Structural Elucidation of 1,3 Difluoro 5 Isocyanomethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,3-difluoro-5-(isocyanomethyl)benzene. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and electronic environment can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic methylene (B1212753) (-CH₂) protons and the aromatic ring protons.
Aliphatic Region : The protons of the isocyanomethyl (-CH₂NC) group are predicted to appear as a singlet in a proton-decoupled spectrum. However, in a standard spectrum, this signal would be split into a triplet by the two adjacent, equivalent fluorine atoms on the aromatic ring (due to a ⁴J-HF coupling). This signal would likely be found in the range of 4.5-5.0 ppm, characteristic of benzylic protons attached to an electron-withdrawing group.
Aromatic Region : The aromatic region would be more complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The 1,3,5-substitution pattern results in two distinct types of aromatic protons. The proton at the C2 position (H-2) is situated between the two fluorine atoms, while the protons at the C4 and C6 positions (H-4/H-6) are equivalent.
The H-2 proton is expected to appear as a triplet, split by the two equivalent H-4/H-6 protons (³J-HH coupling).
The H-4 and H-6 protons would appear as a doublet of doublets, being split by the H-2 proton (³J-HH coupling) and the adjacent fluorine atom at C5 (³J-HF coupling). General resources for proton chemical shifts provide context for these predictions.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns This table is based on established NMR principles and data for analogous structures, as direct experimental data was not found in the cited literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| -CH₂NC | 4.5 - 5.0 | t | ⁴J-HF |
| H-2 | 6.8 - 7.2 | t | ³J-HH |
| H-4, H-6 | 6.9 - 7.3 | dd | ³J-HH, ³J-HF |
The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The chemical shifts are significantly influenced by the electronegative fluorine atoms and the isocyanomethyl group. General databases provide foundational data for predicting these shifts.
Aliphatic Carbon : The methylene carbon (-CH₂) of the isocyanomethyl group is expected in the range of 45-55 ppm.
Isocyanide Carbon : The isocyanide carbon (-NC) typically appears as a broad signal in the region of 155-170 ppm.
Aromatic Carbons :
The carbon atoms directly bonded to fluorine (C-1/C-3) will show the largest downfield shift due to fluorine's high electronegativity and will appear as a doublet due to one-bond C-F coupling (¹J-CF), which is typically large ( > 240 Hz).
The carbon bearing the isocyanomethyl group (C-5) would be shifted downfield.
The remaining aromatic carbons (C-2, C-4, C-6) will appear at chemical shifts influenced by two- and three-bond C-F coupling, resulting in complex splitting patterns (triplets or double
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Characteristic Functional Group Signatures
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes, and the frequencies of these absorptions are indicative of the types of bonds present. For this compound, the key functional groups are the isocyanomethyl group (-CH₂NC) and the 1,3-disubstituted difluorobenzene ring.
The isonitrile (-NC) functional group exhibits a very characteristic and strong stretching vibration. This peak is typically found in a relatively clean region of the infrared spectrum, making it a reliable diagnostic marker. Studies on various isonitrile-containing compounds show that the isonitrile stretching frequency is sensitive to its electronic environment. mdpi.comnih.gov Generally, the isonitrile C≡N stretch appears in the range of 2180-2110 cm⁻¹. nih.gov The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to have a modest influence on this frequency.
The aromatic ring of the 1,3-difluorobenzene (B1663923) moiety gives rise to several characteristic absorption bands. These include C-H stretching vibrations, C=C in-ring stretching vibrations, and C-H out-of-plane bending vibrations. The C-F bonds also have characteristic stretching vibrations.
A summary of the expected characteristic infrared absorption frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Isocyanomethyl (-CH₂NC) | N≡C stretch | 2180 - 2110 | Strong |
| C-H stretch (methylene) | 3000 - 2850 | Medium | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |
| C=C stretch (in-ring) | 1600 - 1450 | Medium to Weak | |
| C-H out-of-plane bend | 900 - 690 | Strong | |
| C-F Bonds | C-F stretch | 1300 - 1100 | Strong |
Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and the specific spectrometer used.
The infrared spectrum of the parent compound, 1,3-difluorobenzene, shows characteristic absorptions for the difluorinated aromatic ring. chemicalbook.comnih.gov The presence of the isocyanomethyl substituent will introduce new bands and may cause slight shifts in the bands associated with the aromatic ring due to electronic and steric effects. The methylene (-CH₂-) group will exhibit C-H stretching and bending vibrations, which are typically found around 2950-2850 cm⁻¹ and 1470-1450 cm⁻¹, respectively. libretexts.org
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound and its impurities.
Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the purity assessment of this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or moderately polar capillary column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, would likely provide good separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for any impurities present.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for both purity assessment and preparative-scale isolation. For a molecule like this compound, reversed-phase HPLC would be a common choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound will absorb UV light.
A summary of potential chromatographic conditions for the analysis of this compound is provided in the table below.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
| Gas Chromatography (GC) | Phenyl-substituted polysiloxane | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | C18-silica | Acetonitrile/Water or Methanol/Water | Ultraviolet (UV) | Purity Assessment and Isolation |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) gel | Hexane/Ethyl Acetate mixture | UV light or chemical stain | Reaction Monitoring and Preliminary Purity Check |
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then developed in a solvent system (mobile phase), and the separated components are visualized, often using UV light. The relative mobility of the compound (Rf value) can provide information about its polarity and help in developing a suitable solvent system for column chromatography.
Lack of Specific Research Data Hinders Detailed Analysis of this compound
A comprehensive review of publicly available scientific literature reveals a significant gap in the specific research concerning the chemical compound this compound. While the broader classes of compounds to which it belongs—aryl isocyanides and fluorinated benzenes—are well-studied, detailed experimental data, research findings, and specific reactivity profiles for this particular molecule are not documented in the provided search results. Consequently, a thorough and scientifically accurate article focusing solely on the specified reactivity and applications of this compound, as requested by the detailed outline, cannot be generated at this time.
The outlined sections, including multicomponent reactions like the Ugi and Passerini reactions, cycloaddition chemistry, coordination with transition metals, and the electrophilic and nucleophilic reactivity of its difluorobenzene core, represent key areas of modern chemical research. However, without specific studies on this compound, any discussion would be purely speculative and based on analogies to similar, but not identical, compounds. This would not meet the required standard of a professional and authoritative article based on diverse and specific sources.
The Ugi and Passerini reactions are powerful tools for generating molecular diversity, and the reactivity of various isocyanides in these transformations is well-documented. mdpi.comacs.orgwikipedia.orgbeilstein-journals.orgnih.govwalisongo.ac.idnih.gov Similarly, the cycloaddition potential of the isocyanide moiety is a known area of investigation. acs.orgrsc.orgacs.orgmdpi.com The coordination of fluorinated aryl isocyanides to transition metals has also been explored for applications in catalysis and ligand development. acs.orgnih.govdatapdf.comfu-berlin.defu-berlin.de Furthermore, the reactivity of difluorobenzene derivatives in nucleophilic aromatic substitution is a subject of ongoing research. researchgate.netnih.govnih.govbeilstein-journals.orgwikipedia.org
Despite the wealth of general information in these areas, the absence of studies specifically employing this compound as a reactant or substrate makes it impossible to provide the detailed research findings and data tables requested. The scientific community has not yet published specific investigations into the unique reactivity imparted by the combination of the 1,3-difluoro substitution pattern and the isocyanomethyl group on the benzene ring within the context of the outlined chemical transformations.
Therefore, until such research is conducted and published, a detailed and evidence-based article on the "Reactivity Profiles and Transformational Chemistry of this compound" cannot be responsibly generated.
Reactivity Profiles and Transformational Chemistry of 1,3 Difluoro 5 Isocyanomethyl Benzene
Derivatization and Post-Synthetic Modification of the Isocyanomethyl Group
The isocyanomethyl group of 1,3-difluoro-5-(isocyanomethyl)benzene serves as a versatile handle for a wide array of chemical transformations. Its unique electronic structure, characterized by a nucleophilic carbon atom, allows it to participate in various addition and cycloaddition reactions. This reactivity is particularly exploited in the field of multicomponent reactions (MCRs), which enable the rapid construction of complex molecular scaffolds from simple starting materials. organic-chemistry.orgacs.org The primary routes for the derivatization of this compound involve well-established isocyanide-based MCRs, such as the Passerini and Ugi reactions. thieme-connect.deencyclopedia.pub
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide with a carbonyl compound (aldehyde or ketone) and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When this compound is employed as the isocyanide component, it allows for the direct incorporation of the 3,5-difluorobenzyl moiety into the product scaffold. The reaction is typically conducted in aprotic solvents and proceeds through a proposed concerted mechanism involving a trimolecular, cyclic transition state. organic-chemistry.orgnih.gov This transformation is highly valued for its atom economy and the chemical complexity it generates in a single synthetic operation.
Table 1: Generalized Passerini Reaction with this compound
| Reactant Class | Generic Structure | Role in Reaction | Resulting Moiety in Product |
|---|---|---|---|
| Isocyanide | This compound | Nucleophilic Carbon Source | N-(3,5-difluorobenzyl) |
| Carbonyl Compound | R¹-C(=O)-R² | Electrophile | α-Hydroxy Alkyl Backbone |
Another cornerstone of isocyanide chemistry is the Ugi four-component reaction (U-4CR). beilstein-journals.orgnih.gov This reaction brings together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to form a dipeptide-like α-acylamino amide product. encyclopedia.pub The use of this compound in an Ugi reaction facilitates the synthesis of diverse libraries of complex molecules bearing the distinct 3,5-difluorobenzyl group. The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final stable product. acs.orgbeilstein-journals.org
Table 2: Generalized Ugi Reaction with this compound
| Reactant Class | Generic Structure | Role in Reaction | Resulting Moiety in Product |
|---|---|---|---|
| Isocyanide | This compound | C1-Synthon | N-(3,5-difluorobenzyl)carboxamide |
| Carbonyl Compound | R¹-C(=O)-R² | Electrophile | Amino Acid-like Backbone |
| Amine | R³-NH₂ | Nucleophile | N-Substituent on Backbone |
Beyond these classic MCRs, the isocyanomethyl group can theoretically participate in other transformations, such as [4+1] cycloadditions with tetrazines or Nef isocyanide reactions with acyl chlorides. wikipedia.org Furthermore, the protons on the methylene (B1212753) carbon (the α-carbon) adjacent to the isocyanide group are known to be acidic, allowing for deprotonation and subsequent alkylation reactions, although specific examples for this compound are not detailed in the literature. wikipedia.org
Investigation of Stability Under Various Chemical Conditions (e.g., Hydrolysis, Polymerization)
The stability of this compound is a critical factor for its storage, handling, and application in synthesis. Like other isocyanides, its stability is significantly influenced by the chemical environment, particularly pH.
Hydrolysis: Isocyanides are generally stable under strong basic conditions but are susceptible to acid-catalyzed hydrolysis. wikipedia.org In the presence of aqueous acid, this compound is expected to hydrolyze to its corresponding formamide (B127407), N-(3,5-difluorobenzyl)formamide. wikipedia.org This reaction proceeds via protonation of the isocyanide carbon, followed by the nucleophilic attack of water. This sensitivity to acid necessitates the use of anhydrous conditions for many of its synthetic applications and provides a method for quenching reactions and destroying residual, odorous isocyanide compounds. wikipedia.org
Polymerization: A known reactivity pathway for isocyanides is polymerization, which can be initiated by Lewis and Brønsted acids. wikipedia.org Some isocyanides, particularly those with certain substitution patterns, can be prone to spontaneous polymerization or cyclization. rsc.org While specific studies on the polymerization behavior of this compound have not been reported, this general reactivity is an important consideration. The presence of acidic catalysts or impurities could potentially lead to the formation of polymeric materials, which may be undesirable in the context of its use in controlled chemical synthesis. The fluorinated aromatic ring may influence the electronic properties of the isocyanide group and its propensity to polymerize, but detailed investigations are required to establish a definitive stability profile in this regard.
Theoretical and Computational Investigations on 1,3 Difluoro 5 Isocyanomethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations can provide deep insights into the electronic environment and reactive nature of 1,3-difluoro-5-(isocyanomethyl)benzene.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a robust method for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. youtube.com This allows for the identification of transition states, which are the highest energy points along a reaction coordinate, and intermediates. youtube.com For this compound, DFT studies would be crucial in understanding its participation in various organic reactions.
The isocyanide functional group is known for its diverse reactivity, capable of acting as a nucleophile, an electrophile, a carbene in cycloadditions, and a radical acceptor. acs.org DFT calculations could elucidate the preferred reaction pathways for this compound. For instance, in multicomponent reactions like the Ugi or Passerini reactions, where isocyanides are key reactants, DFT can model the step-wise formation of bonds and the energies of the corresponding transition states. researchgate.netacs.org
A hypothetical DFT study on the reaction of this compound with a carboxylic acid, an amine, and a ketone (a Ugi-type reaction) would likely involve the following computational steps:
Geometry Optimization: The initial structures of all reactants, intermediates, transition states, and products would be optimized to find their lowest energy conformations.
Frequency Calculations: These calculations would be performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be used to verify that the identified transition state connects the correct reactant and product states.
The presence of two fluorine atoms on the benzene (B151609) ring will significantly influence the reactivity. Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect. This would likely decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. masterorganicchemistry.com However, the fluorine atoms also possess lone pairs that can participate in resonance, which can direct incoming electrophiles. DFT calculations of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) would provide a quantitative measure of these electronic effects and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For electrophilic aromatic substitution, attack at the positions ortho and para to the fluorine atoms and meta to the isocyanomethyl group would be investigated, with DFT helping to determine the relative activation energies for each pathway. nih.gov
A theoretical investigation into a reaction mechanism, for example, the insertion of the isocyanide into a bond, would yield a detailed energy profile. researchgate.netnih.gov An illustrative reaction coordinate diagram is presented below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0 |
| 2 | Transition State 1 | +25 |
| 3 | Intermediate | +5 |
| 4 | Transition State 2 | +30 |
| 5 | Products | -15 |
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT calculations can predict its 1H, 13C, and 19F NMR spectra, as well as its infrared (IR) and Raman vibrational frequencies.
The prediction of 19F NMR chemical shifts using DFT has become a reliable tool for assigning structures to fluorinated aromatic compounds. nih.gov By calculating the magnetic shielding tensors for the fluorine nuclei, their chemical shifts can be predicted with a reasonable degree of accuracy, often with the use of scaling factors.
Conformational analysis is another area where DFT provides critical insights. The isocyanomethyl group (-CH2NC) has rotational freedom around the C-C bond connecting it to the benzene ring. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. Studies on similar substituted benzenes have shown that the conformational preferences are a delicate balance of steric and electronic effects. rsc.orgresearchgate.net For this compound, the interactions between the isocyanomethyl group and the fluorine atoms would be a key determinant of the preferred conformation.
A hypothetical conformational analysis using DFT might reveal the following data for the rotation around the Caryl-Cmethylene bond:
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 0.0 |
| 30 | 0.5 |
| 60 | 1.2 |
| 90 | 1.0 |
| 120 | 1.2 |
| 150 | 0.5 |
| 180 | 0.0 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and its surrounding environment (e.g., a solvent box).
These simulations can reveal important information about:
Solvation: How the molecule interacts with solvent molecules. The fluorine atoms and the isocyanide group can participate in hydrogen bonding, which would be evident in the radial distribution functions calculated from the MD trajectory. researchgate.net
Conformational Dynamics: MD simulations can show the transitions between different conformations in real-time, providing a more dynamic picture than the static potential energy surface from DFT. lumenlearning.com
Intermolecular Interactions: In simulations with multiple molecules of this compound, the nature and strength of intermolecular forces, such as π-π stacking of the benzene rings, can be investigated. rsc.orgresearchgate.net
The parameters for the force field used in the MD simulation would be crucial for its accuracy. These parameters are often derived from quantum mechanical calculations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Fluorinated Isocyanides
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov For a class of compounds like fluorinated isocyanides, QSAR/QSPR models could be developed to predict their properties without the need for extensive experimental testing. researchgate.netnottingham.ac.uk
The development of a QSAR model for the potential biological activity of fluorinated isocyanides would involve:
Data Set Compilation: A set of fluorinated isocyanide compounds with known biological activities would be required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
For this compound, a validated QSAR model could predict its potential as, for example, an antifungal or anticancer agent, based on the known activities of other isocyanide-containing molecules. nih.gov Similarly, a QSPR model could predict physical properties like boiling point, solubility, or fluorophilicity. nottingham.ac.uk
A hypothetical QSPR equation for predicting a property (P) might look like:
P = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the descriptors could be, for example, the molecular weight, the number of fluorine atoms, or the calculated dipole moment.
Advanced Applications and Future Research Frontiers for 1,3 Difluoro 5 Isocyanomethyl Benzene and Its Derivatives
Strategic Building Block in Organic Synthesis
The difluorinated phenyl ring combined with the highly reactive isocyanide (or isocyano) group makes 1,3-difluoro-5-(isocyanomethyl)benzene a powerful tool for synthetic chemists. The isocyanide functional group is unique in its ability to participate in a wide array of chemical transformations, particularly multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from simple starting materials.
The 1,3-difluoro substitution pattern on the benzene (B151609) ring is a common motif in many biologically active compounds, including certain fluoroquinolone antibacterials. jmu.edu The presence of two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. The isocyanomethyl group serves as a versatile handle for introducing this valuable difluorophenyl moiety into larger, more complex structures.
Isocyanides are well-known reactants in powerful bond-forming reactions such as the Passerini and Ugi multicomponent reactions. By employing this compound in these reactions, complex, fluorine-containing α-acyloxy carboxamides and α-aminoacyl amides can be synthesized in a single step. These products are direct precursors to a variety of pharmaceutical intermediates and other fine chemicals. The pathway to such compounds is of significant interest due to their presence in pharmaceuticals, resins, and insecticides. jmu.edu
Table 1: Application of Fluorinated Building Blocks in Synthesis
| Building Block Class | Synthetic Application | Resulting Feature | Potential Product Class |
|---|---|---|---|
| Fluorinated Isocyanides | Ugi & Passerini Reactions | Rapid assembly of complex fluorinated scaffolds | Pharmaceutical Intermediates, Peptidomimetics |
| Difluorophenols | Chemo-enzymatic Synthesis | Introduction of fluorinated tyrosine surrogates | Modified Peptides, Enzyme Probes |
| Fluorohalocyclobutenes | Nucleophilic Displacement | Preparation of novel fluorinated monomers | Specialty Polymers, Elastomers dtic.mil |
Heterocyclic chemistry is a vast and critical field, as nitrogen-, oxygen-, and sulfur-containing rings form the core of countless natural products and synthetic drugs. Isocyanide-based multicomponent reactions are exceptionally effective for the synthesis of diverse heterocyclic systems. The reaction of this compound with various substrates can lead to the formation of novel, fluorinated heterocycles that are otherwise difficult to access.
For instance, the reaction of an isocyanide with an aldehyde and an amine (the Ugi reaction) can be adapted to produce a wide range of five- and six-membered heterocycles, including imidazoles, oxazoles, and tetrazoles, depending on the specific reactants used. The incorporation of the 1,3-difluorophenyl group into these heterocyclic cores is a promising strategy for developing new classes of compounds with unique biological or material properties. Research into the synthesis of novel star-shaped molecules has demonstrated the utility of linking different heterocyclic systems to a central core to create hybrid molecules with potentially enhanced therapeutic activities. nih.gov This modular approach is well-suited to the reactivity of isocyanides like this compound.
Peptides are crucial signaling molecules in biology, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Pseudopeptides, or peptidomimetics, are designed to mimic the structure and function of natural peptides while overcoming these limitations. The Ugi reaction, using an isocyanide component, is a premier method for synthesizing peptide-like structures.
Using this compound in such syntheses allows for the introduction of a difluorinated phenyl group into the peptide backbone or as a side-chain mimic. This modification can confer resistance to enzymatic degradation by proteases. A parallel strategy involves the use of 3,5-difluorotyrosine (B1604624) (F₂Y) as a substitute for tyrosine in peptide synthesis. nih.gov Peptides containing F₂Y are resistant to the action of tyrosinase and serve as excellent tools for studying protein tyrosine phosphatases (PTPs). nih.gov Similarly, incorporating the this compound moiety can provide a stable, fluorinated analogue for probing biological systems. The fluorine atoms can serve as ¹⁹F NMR reporters for conformational studies and binding assays, a technique that benefits from the lack of background signal in biological samples.
Contributions to Materials Science and Polymer Chemistry
The introduction of fluorine into polymers leads to materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy. mdpi.com Fluoropolymers are widely used in demanding applications in the aerospace, chemical, and electronics industries. nih.gov this compound is a promising monomer for the creation of novel fluorinated polymers.
The isocyanide group can undergo polymerization to form poly(isocyanide)s, which have rigid, helical backbones. A polymer synthesized from this compound would feature pendant 1,3-difluorophenyl groups along this rigid chain. This structure is expected to yield materials with high thermal stability and low dielectric constants, making them suitable for applications in microelectronics. Furthermore, the difluorophenyl groups would create a low-energy, hydrophobic surface, useful for creating chemical-resistant or anti-fouling coatings. Studies on perfluoropyridine have shown its utility in creating fluorinated network polymers with high char yields, suggesting potential for use in resins for the aerospace industry. mdpi.com
Table 2: Properties Conferred by Fluorination in Materials
| Property | Origin | Application |
|---|---|---|
| Thermal Stability | High strength of the C-F bond | High-performance plastics, aerospace components |
| Chemical Resistance | C-F bond inertness, steric shielding | Chemical processing equipment, protective coatings |
| Hydrophobicity | Low polarizability of the C-F bond | Low surface energy coatings, moisture barriers |
| Low Dielectric Constant | Low polarizability of the C-F bond | Insulators in microelectronics |
Development of Chemical Probes and Tags Utilizing Fluorine's Properties
The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 nucleus make it an ideal probe for chemical and biological investigations. ¹⁹F NMR offers a wide chemical shift range and high sensitivity with virtually no background signal in biological systems. nih.gov Consequently, small molecules containing fluorine can be used as "spies" to report on their local environment.
This compound and its derivatives are excellent candidates for the development of such probes. The two fluorine atoms in the 1,3-position give rise to a distinct and sensitive NMR signal. By incorporating this tag into a larger molecule, such as a drug candidate or a peptide, researchers can monitor its binding to a target protein, observe conformational changes, or track its location within a cell. The isocyanide group provides the chemical handle needed to attach this fluorinated tag to a molecule of interest through multicomponent reactions. This approach has been validated by the use of fluorinated amino acids, like 3,5-difluorotyrosine, to create peptide probes that are resistant to enzymatic modification, ensuring that the probe remains intact during the experiment. nih.gov
Perspectives and Emerging Research Directions for 1,3 Difluoro 5 Isocyanomethyl Benzene
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Currently, there is a lack of specific research on novel catalytic systems designed explicitly for enhancing the reactivity and selectivity of reactions involving 1,3-difluoro-5-(isocyanomethyl)benzene. The isocyanide functional group is well-known for its versatile reactivity, participating in a variety of reactions including multicomponent reactions (e.g., Passerini and Ugi reactions), cycloadditions, and insertions into metal-carbon bonds. The electronic properties of the difluorinated benzene (B151609) ring are expected to influence the reactivity of the isocyanomethyl group.
Future research could focus on:
Lewis Acid Catalysis: Investigating a range of Lewis acids to activate the isocyanide group towards nucleophilic attack, potentially enabling reactions that are otherwise sluggish.
Transition Metal Catalysis: Exploring catalysts based on metals like palladium, rhodium, or copper to mediate novel transformations. Such systems could facilitate cross-coupling reactions or asymmetric catalysis, leading to chiral products of high value.
Organocatalysis: The development of metal-free catalytic systems would offer a more sustainable and cost-effective approach to harnessing the reactivity of this compound.
Systematic screening of different catalyst types would be the first step in identifying systems that offer superior control over reaction outcomes, leading to higher yields and selectivities.
Investigation of Mechanochemical Synthesis and Continuous Flow Methodologies
The application of mechanochemistry and continuous flow processes for the synthesis of this compound, or its use in subsequent reactions, remains an unexplored area. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction rates, improved safety profiles, and greater scalability.
Mechanochemical Synthesis: This solvent-free or low-solvent approach involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. Research in this area would involve exploring the direct synthesis of the isocyanide from its corresponding formamide (B127407) or other precursors under mechanochemical conditions. This could lead to a more environmentally friendly and efficient production method.
Continuous Flow Methodologies: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. For a potentially reactive compound like an isocyanide, this can lead to safer and more reproducible processes. Future work could involve:
Developing a continuous flow process for the synthesis of the title compound.
Utilizing this isocyanide as a reagent in a continuous flow system for multicomponent reactions, which could streamline the production of compound libraries for drug discovery.
A comparison of these advanced synthesis techniques with conventional methods could be presented in a data table format, although specific data for this compound is not yet available.
Integration into Automated Synthesis Platforms
Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and the rapid optimization of reaction conditions. The integration of this compound into such platforms would accelerate the discovery of its new applications.
Given its potential utility in multicomponent reactions, this isocyanide would be a valuable building block for automated systems aimed at generating diverse molecular libraries. Researchers could program these platforms to systematically vary reaction partners, catalysts, and solvents, allowing for the rapid identification of novel compounds with desirable properties. While general automated synthesis platforms are well-established, their specific application with this compound has not been reported.
Interdisciplinary Research with Biological and Material Sciences
The unique properties of the difluorophenyl and isocyanide moieties suggest that this compound could be a valuable tool in interdisciplinary research, although specific studies are currently absent.
Biological Sciences: Isocyanides can be used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The isocyanide group can participate in reactions like the tetrazine ligation, which is used for in-vivo imaging and drug delivery. The fluorine atoms on the benzene ring could also be exploited for ¹⁹F MRI applications or to enhance the metabolic stability and binding affinity of bioactive molecules.
Material Sciences: In material science, isocyanides can serve as ligands for metal complexes with interesting electronic and photophysical properties. They can also be used in the synthesis of polymers and other advanced materials. The difluoro-substituents on the benzene ring can impart properties such as thermal stability and hydrophobicity to new materials derived from this compound.
Addressing Challenges in Scale-Up and Industrial Implementation
The transition of any chemical process from the laboratory to an industrial scale presents numerous challenges. For this compound, these would include:
Cost-effective synthesis: Developing a scalable synthesis route that utilizes inexpensive starting materials and minimizes the number of steps.
Process safety: Isocyanides can be toxic and have a pungent odor, necessitating robust safety protocols and containment measures for large-scale production.
Purification: Establishing efficient and scalable purification methods to achieve the high purity required for many applications.
Waste management: Developing environmentally benign methods for treating waste streams generated during production.
While this compound is commercially available, indicating that a scalable synthesis exists, detailed information on the industrial implementation and the specific challenges encountered and overcome is not publicly documented. Future research publications could focus on process optimization and the development of greener manufacturing protocols to enhance its accessibility for broader applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-difluoro-5-(isocyanomethyl)benzene, and what yields can be expected?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A reported procedure (yield: 97%) involves a multi-step synthesis starting with halogenated precursors, using reagents like Pd(PPh₃)₄ for Suzuki couplings and AgCN for introducing the isocyanomethyl group . Key steps include:
- Borylation : Bis(pinacolato)diboron with PdCl₂(dppf)₂ in DMF at 105°C.
- Cross-Coupling : 4-nitrophenyl boronic acid under Na₂CO₃/Pd(PPh₃)₄ catalysis in DME/H₂O.
- Cyanation : AgCN in refluxing CH₃CN for 5 hours .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons appear as multiplets (δ 7.39–7.22 ppm), while the isocyanomethyl group’s protons show splitting due to coupling with fluorine (e.g., δ 3.61 ppm, tt, J = 7.1 Hz) . Fluorine’s electronegativity induces deshielding, shifting adjacent protons upfield .
- HRMS : Confirm molecular ion peaks (e.g., m/z 105.0698 for [M+H-HCN]+ fragment) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal toxicity .
- First Aid : For eye exposure, flush with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. What challenges arise in interpreting NMR spectra due to fluorine atoms, and how can they be mitigated?
- Methodological Answer :
- Challenge : Fluorine-19 coupling splits proton signals, complicating integration (e.g., tt splitting at δ 3.61 ppm) .
- Solutions :
- Use ¹⁹F-decoupled NMR to simplify spectra.
- Compare with DFT-calculated chemical shifts to assign signals .
Q. How can computational methods predict the reactivity of the isocyanomethyl group in this compound?
- Methodological Answer :
- Mechanistic Insights : Density Functional Theory (DFT) can model nucleophilic attacks on the isocyanomethyl group. The electron-withdrawing fluorine atoms enhance the electrophilicity of the isocyanate, favoring reactions with amines or alcohols to form ureas/urethanes .
- Software Tools : Gaussian or ORCA for transition-state analysis; visualize with Multiwfn or VMD .
Q. What strategies resolve contradictions in reported synthesis yields or reaction conditions?
- Methodological Answer :
- Case Study : A 97% yield was achieved using AgCN in CH₃CN under reflux , while lower yields in other methods may stem from incomplete cyanide transfer.
- Troubleshooting :
- Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%).
- Monitor reaction progress via TLC or in situ IR for intermediate tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
